molecular formula C13H17N3 B040594 3-(piperazin-1-ylmethyl)-1H-indole CAS No. 114746-66-6

3-(piperazin-1-ylmethyl)-1H-indole

Cat. No.: B040594
CAS No.: 114746-66-6
M. Wt: 215.29 g/mol
InChI Key: ZTNAIHGOFCMOPJ-UHFFFAOYSA-N
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Description

3-(piperazin-1-ylmethyl)-1H-indole is a heterocyclic compound that features an indole ring substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The indole ring is a common structural motif in many biologically active compounds, while the piperazine moiety is known for its versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperazin-1-ylmethyl)-1H-indole typically involves the reaction of indole derivatives with piperazine. One common method is the nucleophilic substitution reaction where a halogenated indole reacts with piperazine under basic conditions. For instance, 3-bromo-1H-indole can be reacted with piperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(piperazin-1-ylmethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives of the indole ring.

    Substitution: N-substituted piperazine derivatives.

Scientific Research Applications

3-(piperazin-1-ylmethyl)-1H-indole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    4-(3-indolyl)piperazine: Studied for its potential antidepressant properties.

    1-(2-pyridyl)piperazine: Used in the treatment of anxiety and depression.

Uniqueness

3-(piperazin-1-ylmethyl)-1H-indole is unique due to its dual functionality, combining the properties of both the indole and piperazine moieties. This combination allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

3-(piperazin-1-ylmethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-4-13-12(3-1)11(9-15-13)10-16-7-5-14-6-8-16/h1-4,9,14-15H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNAIHGOFCMOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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